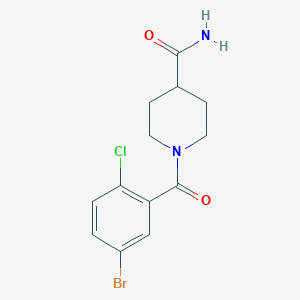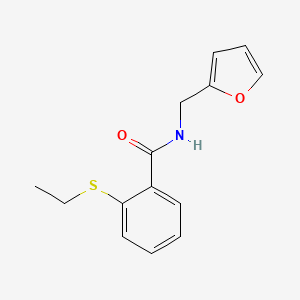![molecular formula C13H14F6N2O B5715027 N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as BTBPU and is a white crystalline solid that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It is also thought to inhibit the replication of the influenza virus by targeting a viral protein called hemagglutinin.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species and reduce inflammation. Additionally, it has been reported to increase the expression of antioxidant enzymes and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea is its high purity and yield. This makes it an ideal compound for use in laboratory experiments. However, one of the limitations is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea. One of the significant areas of research is in the development of novel anticancer agents. BTBPU has shown promise in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a therapeutic agent. Additionally, research is needed to determine the mechanism of action of BTBPU and its effects on various biological systems. Finally, the development of more cost-effective synthesis methods for BTBPU is also an area of future research.
Conclusion:
In conclusion, this compound is a unique compound that has shown potential in various scientific research applications. Its high purity and yield make it an ideal compound for use in laboratory experiments. Further research is needed to determine its potential as a therapeutic agent and to understand its mechanism of action.
Méthodes De Synthèse
The synthesis of N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea involves the reaction between benzyl isocyanate and 1,1-bis(trifluoromethyl)propane-2,2-diol in the presence of a base such as potassium carbonate. The reaction yields this compound with high purity and yield.
Applications De Recherche Scientifique
N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea has shown potential in various scientific research applications. One of the significant applications is in the field of medicinal chemistry. BTBPU has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also shown potential as an antiviral agent against the influenza virus. Additionally, BTBPU has been studied for its potential in treating Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-benzyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F6N2O/c1-2-11(12(14,15)16,13(17,18)19)21-10(22)20-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAXRHVHYZDJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)

![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)



![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)